molecular formula C12H18N2O B13647105 (S)-2-Amino-N-((S)-1-phenylethyl)butanamide

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide

Cat. No.: B13647105
M. Wt: 206.28 g/mol
InChI Key: FTHQZSQBOAQFHK-ONGXEEELSA-N
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Description

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method includes the reaction of (S)-2-aminobutyric acid with (S)-1-phenylethylamine under appropriate conditions to form the amide bond. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide linkage .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. For instance, Saccharomyces cerevisiae has been used to produce enantiopure (S)-2-aminobutyric acid, which can then be further reacted with (S)-1-phenylethylamine to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide.

    (S)-1-Phenylethylamine: Another precursor used in the synthesis.

    Levetiracetam: A pharmaceutical compound with a similar chiral structure.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with chiral targets makes it valuable in various applications, particularly in the development of enantiomerically pure pharmaceuticals .

Biological Activity

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide, also known as (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide, is a chiral compound classified within the amide family. Its molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the field of neuropharmacology.

Structural Characteristics

The compound features a unique structure that includes:

  • An amino group
  • A methyl group
  • A phenylethyl substituent

These structural elements contribute to its distinctive chemical properties and biological activities, particularly in modulating various physiological responses through receptor interactions.

Research indicates that this compound exhibits significant biological activity by interacting with specific receptors and enzymes in the body. Its mechanism of action primarily involves:

  • Receptor Binding : The compound binds to various neurotransmitter receptors, influencing neurotransmitter systems.
  • Enzyme Modulation : It may also modulate the activity of specific enzymes, leading to physiological changes that can be beneficial in treating neurological disorders.

Neurological Disorders

The compound has been studied for its potential therapeutic effects in treating conditions such as:

  • Depression
  • Anxiety
  • Post-Traumatic Stress Disorder (PTSD)

Studies have shown that selective antagonists targeting vasopressin receptors can cross the blood-brain barrier, making them promising candidates for CNS-related therapies .

Interaction Studies

Interaction studies involving this compound have demonstrated its capability to bind with specific receptors. For example, it has been noted for its interaction with vasopressin V1a receptors, which play a central role in various neuropsychological conditions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Vasopressin Receptor Antagonism : In vitro assays have shown that this compound acts as a potent antagonist at human V1a receptors, with high affinity values reported .
    CompoundhV1a K i (nM)CNS Penetration
    This compound0.3Yes
  • Calcium Influx Assays : Research on TRPV4 channels indicated that derivatives of this compound exhibit varying degrees of activity, suggesting a structure-activity relationship that could inform future drug development .
  • Therapeutic Applications : The potential for this compound to treat neurodegenerative diseases is under investigation, particularly focusing on its ability to modulate neurotransmitter systems and cellular pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Coupling Reactions : Amino acid derivatives can be coupled with phenylethylamine under acidic or basic conditions.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide

InChI

InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1

InChI Key

FTHQZSQBOAQFHK-ONGXEEELSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

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